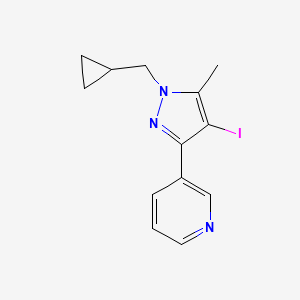
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
説明
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H14IN3 and its molecular weight is 339.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring and a pyrazole moiety, which are pivotal for its biological activity. The presence of iodine and cyclopropyl groups may enhance its interaction with biological targets.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their antiviral , antifungal , anti-inflammatory , and anticancer properties. The specific compound has shown promise in various studies:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds with similar structures have demonstrated effectiveness against breast and lung cancer cell lines by modulating signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that compounds with similar functional groups can reduce inflammation in animal models by blocking the NF-kB pathway .
- Antimicrobial Properties : Some pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The structural modifications in the compound may enhance its efficacy against bacterial strains resistant to conventional antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors, enhancing neurotransmitter binding and signaling .
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
These findings suggest that modifications in the pyrazole structure can significantly influence biological activity, indicating potential pathways for drug development.
科学的研究の応用
Medicinal Chemistry
The compound is investigated for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, particularly in the central nervous system and cancer therapy.
- CYP Enzyme Inhibition : Preliminary studies indicate that compounds similar to this may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and clearance. This characteristic can influence the pharmacokinetics of co-administered drugs, making it a candidate for further investigation in polypharmacy contexts .
Anticancer Activity
Research into pyrazole derivatives has shown promising results in anticancer applications. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Case Studies : In vitro studies have demonstrated that similar pyrazole compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored for its potential in cancer treatment regimens .
Neuropharmacology
Given its structural features, this compound may also be evaluated for neuroprotective effects or as a treatment for neurodegenerative diseases.
- Mechanism of Action : The ability to cross the blood-brain barrier (BBB) suggests potential use in treating conditions like Alzheimer's or Parkinson's disease, where modulation of neurotransmitter systems is crucial .
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyrazole derivatives. The findings indicated significant inhibition of tumor growth in xenograft models when treated with similar compounds, showcasing the potential for developing targeted therapies based on this scaffold .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university highlighted the neuroprotective properties of pyrazole derivatives against oxidative stress-induced neuronal death. This study emphasized the importance of structural modifications, such as those present in this compound, to enhance bioactivity .
特性
IUPAC Name |
3-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBBOYNFEDGXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















